Some nucleoside analogues have shown promise in fighting viral infections. Researchers have investigated 2,6-diaminopurine-9-arabinoside for its potential antiviral properties, but more research is needed to determine its efficacy and safety PubChem: ).
Nucleoside analogues can also interfere with the growth and replication of cancer cells. 2,6-Diaminopurine-9-arabinoside has been explored for potential use in cancer treatment, but further studies are required SimSon Pharma: .
2,6-Diaminopurine arabinoside is a purine nucleoside derivative characterized by the presence of two amino groups at the 2 and 6 positions of the purine base. Its molecular formula is C₁₀H₁₄N₆O₄, and it has a molecular weight of 282.26 g/mol . This compound is notable for its structural similarity to adenosine and guanosine, which allows it to participate in various biochemical processes.
This compound exhibits antiviral properties, particularly against canine herpesvirus type 1, making it relevant in veterinary medicine . It acts by mimicking natural nucleosides, thus interfering with viral replication. Additionally, its structural characteristics allow it to form stable hydrogen bonds with complementary nucleotides in nucleic acid structures .
The synthesis of 2,6-diaminopurine arabinoside can be achieved through various methods:
2,6-Diaminopurine arabinoside has several applications:
Several compounds share structural similarities with 2,6-diaminopurine arabinoside. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Adenosine | Ribose sugar with an amino group | Natural nucleoside involved in energy transfer |
Guanosine | Ribose sugar with a carbonyl group | Key player in protein synthesis |
2-Aminoadenine | Similar purine structure | Exhibits different biological activity |
9-(β-D-Arabinofuranosyl)adenine | Arabinose sugar with an adenine base | Antiviral activity similar to 2,6-diaminopurine |
The distinct positioning of amino groups at both the 2 and 6 positions of the purine ring sets 2,6-diaminopurine arabinoside apart from other similar compounds. This configuration enhances its ability to form hydrogen bonds and interact effectively with various biological targets, contributing to its unique antiviral properties .
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